3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
CAS No.: 104960-55-6
VCID: VC0012167
Molecular Formula: C15H8F3N3S
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile - 104960-55-6](/images/no_structure.jpg)
Description | 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is not directly described within the provided search results; however, information on similar compounds can be found. Specifically, the search results identify two related compounds: methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate and 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid . The former is a screening compound with the molecular formula C16H11F3N2O2S . It is available in formats such as glass vials and 96-tube racks and is used in chemical screening processes . The latter compound, with the molecular formula C15H9F3N2O2S, has a molecular weight of 338.31 g/mol . These compounds share a core thienopyridine structure with variations in the functional group at the 2-position . While 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is not detailed in the search results, its structural similarity to these compounds suggests it contains the same basic tricyclic scaffold, with a carbonitrile group (-CN) at the 2-position instead of a carboxylate or carboxylic acid group . Further research using chemical databases such as PubChem may provide specific details on the properties, synthesis, and applications of 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile. |
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CAS No. | 104960-55-6 |
Product Name | 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile |
Molecular Formula | C15H8F3N3S |
Molecular Weight | 319.3 g/mol |
IUPAC Name | 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile |
Standard InChI | InChI=1S/C15H8F3N3S/c16-15(17,18)9-6-10(8-4-2-1-3-5-8)21-14-12(9)13(20)11(7-19)22-14/h1-6H,20H2 |
Standard InChIKey | NIZDSIGQLYCWQN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N |
Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N |
PubChem Compound | 712450 |
Last Modified | Sep 14 2023 |
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